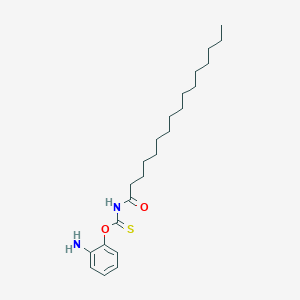

O-(2-Aminophenyl) hexadecanoylcarbamothioate

Description

O-(2-Aminophenyl) hexadecanoylcarbamothioate is a carbamothioate ester derivative characterized by a hexadecanoyl (C16) chain and a 2-aminophenyl group. Carbamothioates, in general, are sulfur-containing analogs of carbamates, where the oxygen atom in the ester group is replaced by sulfur. This substitution enhances their stability under certain conditions while altering reactivity patterns .

The compound’s synthesis likely involves coupling hexadecanoyl chloride with an O-(2-aminophenyl) carbamothioate intermediate. Such derivatives are of interest in medicinal chemistry and materials science due to their tunable lipophilicity and electronic properties. For instance, the 2-aminophenyl group may facilitate hydrogen bonding or serve as a site for further functionalization, while the hexadecanoyl chain could improve membrane permeability in biological systems .

Properties

CAS No. |

805323-94-8 |

|---|---|

Molecular Formula |

C23H38N2O2S |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

O-(2-aminophenyl) N-hexadecanoylcarbamothioate |

InChI |

InChI=1S/C23H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23(28)27-21-18-16-15-17-20(21)24/h15-18H,2-14,19,24H2,1H3,(H,25,26,28) |

InChI Key |

XCIVQWKXZFURIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminophenyl) hexadecanoylcarbamothioate typically involves the reaction of 2-aminophenol with hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: O-(2-Aminophenyl) hexadecanoylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents under reflux conditions.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, O-(2-Aminophenyl) hexadecanoylcarbamothioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme-substrate interactions and protein-ligand binding studies .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of surfactants, lubricants, and coatings .

Mechanism of Action

The mechanism of action of O-(2-Aminophenyl) hexadecanoylcarbamothioate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The hexadecanoylcarbamothioate moiety can interact with lipid membranes, altering their properties and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include:

- O-Phenyl carbamothioate (CAS 824-88-4): A simpler derivative lacking the hexadecanoyl chain and the amine substituent.

- O-(4-Nitrophenyl) carbamothioate : Features an electron-withdrawing nitro group instead of the amine.

- O-(2-Methoxyphenyl) carbamothioate : Substitutes the amine with a methoxy group, altering electronic and steric profiles.

Key Structural Differences:

| Feature | O-(2-Aminophenyl) Hexadecanoylcarbamothioate | O-Phenyl Carbamothioate | O-(4-Nitrophenyl) Carbamothioate |

|---|---|---|---|

| Aryl Substituent | 2-Aminophenyl | Phenyl | 4-Nitrophenyl |

| Acyl Chain | Hexadecanoyl (C16) | None (H atom) | None (H atom) |

| Polarity | Moderate (amine + long chain) | Low | High (nitro group) |

Physicochemical Properties

Key Findings :

- The hexadecanoyl chain significantly increases molecular weight and lipophilicity, reducing aqueous solubility.

- The 2-aminophenyl group introduces polarity and hydrogen-bonding capability, distinguishing it from non-polar phenyl or electron-deficient nitrophenyl analogs.

- Nitro-substituted derivatives exhibit higher thermal stability due to electron-withdrawing effects .

Reactivity and Stability

- Hydrolysis: Carbamothioates undergo hydrolysis more slowly than carbamates due to the weaker nucleophilicity of sulfur. However, the 2-aminophenyl group in the target compound may accelerate hydrolysis under acidic conditions via intramolecular catalysis .

- Oxidative Stability: The hexadecanoyl chain may protect the thioester bond from oxidation compared to shorter-chain analogs.

Biological Activity

O-(2-Aminophenyl) hexadecanoylcarbamothioate is a compound of considerable interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and an average mass of approximately 406.63 g/mol. The compound features a hexadecanoyl group linked to a carbamothioate functional group on an amino-substituted phenyl ring, which contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H34N2O2S |

| Average Mass | 406.63 g/mol |

| Monoisotopic Mass | 406.2654 g/mol |

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

- Direct Coupling : Reacting hexadecanoyl chloride with 2-aminophenol in the presence of a base.

- Thioester Formation : Using thioacetic acid derivatives to form the carbamothioate linkage.

- Microwave-Assisted Synthesis : Employing microwave irradiation to enhance reaction rates and yields.

Each method has its advantages and may require optimization based on desired purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : In vitro tests indicate potential effectiveness against certain bacterial strains.

- Anticancer Properties : Preliminary assays show promise in inhibiting cancer cell proliferation in specific cancer lines.

The exact mechanisms remain under investigation, but it is hypothesized that the fatty acid chain may enhance membrane permeability, allowing for increased cellular uptake.

Interaction Studies

Understanding how this compound behaves within biological systems is crucial for assessing its viability as a therapeutic agent. Interaction studies have revealed:

- Binding Affinity : The compound shows significant binding affinity for certain enzymes involved in lipid metabolism.

- Cellular Uptake : Studies indicate enhanced uptake in cancerous cells compared to normal cells, suggesting selective targeting capabilities.

These findings are essential for further development as a potential drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.